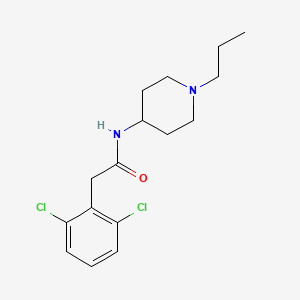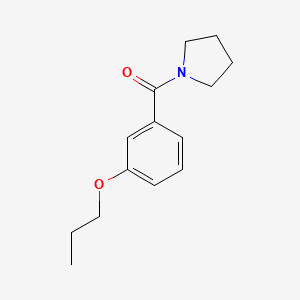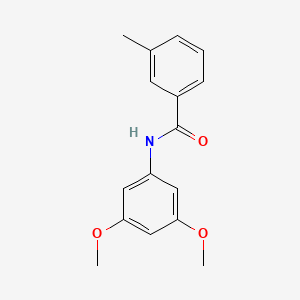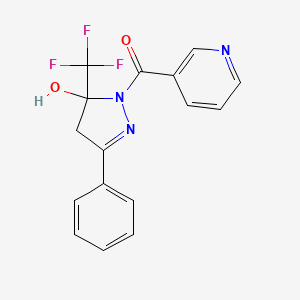
3-phenyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as TPP, is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research.
作用機序
The mechanism of action of 3-phenyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its ability to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). By inhibiting these proteins, this compound is able to reduce inflammation and prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects, including the ability to reduce oxidative stress, enhance mitochondrial function, and improve glucose metabolism. These effects make this compound a potential treatment for a variety of diseases, including diabetes, Alzheimer's, and Parkinson's.
実験室実験の利点と制限
One of the main advantages of 3-phenyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol for lab experiments is its ability to penetrate the blood-brain barrier, making it a potential treatment for neurological diseases. However, this compound can be difficult to synthesize and is relatively expensive, which can limit its use in research.
将来の方向性
There are a number of future directions for research on 3-phenyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, including the development of more efficient synthesis methods, the identification of new targets for this compound, and the exploration of its potential in other fields of research, such as cardiovascular disease and stroke. In addition, more studies are needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its ability to inhibit enzymes and proteins, reduce inflammation, and improve mitochondrial function make it a potential treatment for a variety of diseases. While there are limitations to its use in lab experiments, the future directions for research on this compound are promising, and it is likely that we will continue to see significant advancements in our understanding of this compound in the coming years.
合成法
3-phenyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can be synthesized through a multi-step process involving the condensation of 3-pyridinecarboxaldehyde and phenylhydrazine, followed by the addition of trifluoroacetic acid and sodium nitrite. The resulting product is then subjected to a series of reactions, including reduction and cyclization, to yield this compound.
科学的研究の応用
3-phenyl-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential in various fields of research. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for drug development. In addition, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2/c17-16(18,19)15(24)9-13(11-5-2-1-3-6-11)21-22(15)14(23)12-7-4-8-20-10-12/h1-8,10,24H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQMTIYJBITVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)(F)F)O)C(=O)C2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl 2-[6-methoxy-2,2-dimethyl-1-(phenoxyacetyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5011429.png)
![6,7-dimethoxy-2-(4-methoxyphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B5011435.png)
![2-bromo-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5011438.png)

![3-[benzyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B5011462.png)
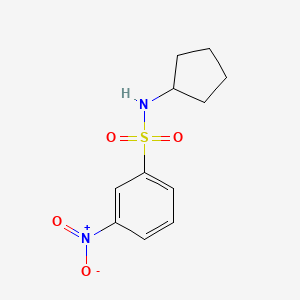
![5-{[(4-methylpentyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5011469.png)
![4-[(4-ethyl-1-piperazinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5011477.png)
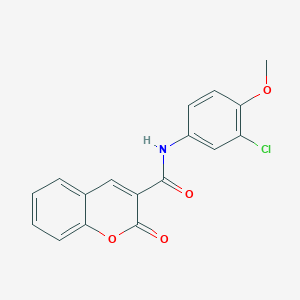
![(5S)-5-[3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B5011490.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(3-methoxybenzene)](/img/structure/B5011496.png)
